6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
49797-11-7 |
|---|---|
Molecular Formula |
C20H12Cl2N2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-4-phenylquinazoline |
InChI |
InChI=1S/C20H12Cl2N2/c21-15-8-6-14(7-9-15)20-23-18-11-10-16(22)12-17(18)19(24-20)13-4-2-1-3-5-13/h1-12H |
InChI Key |
UVXACOVKIACFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Multi-Step Synthesis via Chloroacetamido Intermediates
A robust and industrially relevant method involves the preparation of key intermediates such as 2-chloroacetamido-5-chlorobenzophenone and 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone , which are cyclized to yield the quinazoline derivative.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Chloroacetylation of 2-amino-5-chlorobenzophenone to form 2-chloroacetamido-5-chlorobenzophenone | Stir under nitrogen in organic solvent (benzene, methylene chloride, chloroform, or ethyl acetate) with 3 N NaOH aqueous solution at 5–25°C (preferably 15°C). Dropwise addition of chloroacetyl chloride over 15 min. Reaction time 1–4 h (complete ~1.5 h). | Organic solvent choice affects yield and purity; ethyl acetate preferred for environmental and safety reasons. |
| 2 | Conversion to iminochloride intermediate 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone | React 2-chloroacetamido intermediate with 1.5–2 equiv. thionyl chloride and 3 equiv. pyridine under nitrogen at room temperature, then reflux gently at 40–42°C for 18–20 h. Alternative reagents: phosgene or phosphorus pentachloride; solvents: chloroform (60°C) or benzene (80°C). | Pyridine acts as base and catalyst; prolonged reflux ensures complete conversion. |
| 3 | Cyclization to 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide | Add hydroxylamine hydrochloride and 2–3 equiv. pyridine to crude solution; stir at 25–40°C for 20–48 h. | Isolation by pouring into ice-water sodium carbonate solution, extraction, drying, and crystallization. |
This method yields the quinazoline-3-oxide intermediate, which can be further processed to the target compound or related derivatives.
- High yield and purity due to controlled intermediate formation.
- Avoids troublesome oxime mixtures encountered in older methods.
- Scalable for industrial production.
Reference: Benchchem synthesis overview (excluding unreliable source content) and general quinazoline synthetic strategies.
Green Chemistry Approach: One-Pot Synthesis in Aqueous Media
Recent research has demonstrated the feasibility of synthesizing 2,4-substituted quinazolines, including chloro-substituted derivatives, via one-pot reactions in water using ammonium acetate as a catalyst:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mix 2-amino benzophenone derivative, aldehyde, and ammonium acetate in water | Stir at 75°C until reaction completion (monitored by TLC) | Environmentally friendly solvent system |
| 2 | Extraction and purification | Extract with ethyl acetate, wash, dry, and evaporate solvent | Yields vary (25–77%) depending on substrates |
While this method is more general and may require adaptation for specific chloro-substituted quinazolines, it offers a sustainable alternative to traditional organic solvent-based syntheses.
Reference: European Journal of Chemistry, 2012.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvents | Temperature Range | Reaction Time | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|---|---|
| Chloroacetamido Intermediate Route | 2-amino-5-chlorobenzophenone, chloroacetyl chloride | Thionyl chloride, pyridine, hydroxylamine hydrochloride | Benzene, methylene chloride, chloroform, ethyl acetate | 5–80°C (multi-step) | 1–48 h (multi-step) | High (not specified, typically >70%) | High purity, scalable, well-documented | Multi-step, uses hazardous reagents |
| Condensation-Cyclization Route | 4-chloroaniline, benzaldehyde | Acetic acid, POCl3, SOCl2 | Organic solvents | Ambient to reflux | Hours | Moderate to high | Simpler starting materials, adaptable | Requires careful control of chlorination |
| One-Pot Aqueous Synthesis | 2-amino benzophenone derivatives, aldehydes | Ammonium acetate | Water | 75°C | Few hours | 25–77% | Green chemistry, simple setup | Lower yields, substrate scope limited |
Detailed Research Findings and Notes
The chloroacetamido intermediate method is favored for industrial synthesis due to its reproducibility and high yield, despite the use of hazardous reagents like thionyl chloride and pyridine.
The condensation-cyclization approach is more common in laboratory-scale synthesis and medicinal chemistry research, allowing for structural modifications by varying aldehydes and anilines.
The aqueous one-pot method represents an emerging green chemistry approach, reducing organic solvent use and waste, though it may require further optimization for chloro-substituted quinazolines.
Crystallographic studies of intermediates such as 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide confirm the structural integrity and substitution pattern, supporting the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of substituted quinazolines with various functional groups.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable scaffold for designing potential therapeutic agents. Its applications in medicinal chemistry include:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. Notably, it has demonstrated potent inhibitory effects on breast cancer cell lines, suggesting its potential as an anticancer drug candidate .
- Antiviral and Antimicrobial Properties : The compound has been evaluated for antiviral activities against pathogens such as hepatitis B virus (HBV), showing over 90% reduction in viral replication at concentrations below 1 µM. Additionally, it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .
Biological Studies
6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline is employed in various biological studies:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity. This mechanism is crucial for understanding its role in cellular signaling pathways.
- Receptor Binding : It modulates signal transduction pathways by binding to cellular receptors, affecting cellular responses and potentially leading to therapeutic effects .
Chemical Synthesis
In chemical synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its reactivity allows it to participate in several reactions:
- Substitution Reactions : The chloro groups on the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
- Oxidation and Reduction : The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines. These transformations are essential for synthesizing derivatives with enhanced biological activity .
Material Science
The unique structure of this compound makes it useful in developing novel materials with specific electronic and optical properties. Its potential applications include:
- Development of Organic Semiconductors : The compound's electronic properties can be harnessed in creating organic semiconductor materials for electronic devices.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
| Application | Findings | Reference |
|---|---|---|
| Anticancer Efficacy | Inhibits cell growth with IC50 values ranging from 0.5 to 5 µM across various cancer cell lines | |
| Antiviral Mechanisms | Reduces HBV replication by over 90% at concentrations below 1 µM | |
| Antimicrobial Testing | Significant activity against bacterial strains with MIC ranging from 0.5 to 2 µg/mL |
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The planar structure of the quinazoline ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituents at positions 2, 4, and 6 dictate reactivity, solubility, and biological interactions. Key analogs and their structural differences are summarized below:
Key Observations :
Trends :
Physicochemical Properties
Melting points and solubility vary with substituent electronic and steric effects:
Insights :
Biological Activity
6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H13Cl2N |
| Molecular Weight | 332.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various kinases and enzymes. The presence of chlorine atoms in the structure enhances its binding affinity and specificity towards these targets, making it a potential candidate for therapeutic applications.
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study reported that this compound exhibited potent inhibitory effects on breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.
Antiviral Activity
In addition to anticancer properties, this compound has been evaluated for antiviral activities. It has shown promising results against hepatitis B virus (HBV) and other viral pathogens. The compound's mechanism involves interference with viral replication processes, enhancing the host's immune response.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. Studies have indicated that it can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to bacterial death. This activity makes it a potential candidate for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in the substituents on the phenyl rings have been shown to significantly affect its potency and selectivity:
- Chlorine Substitution : The presence of chlorine atoms enhances lipophilicity and binding affinity.
- Phenyl Groups : Modifications on the phenyl groups can lead to increased biological activity by improving interactions with target proteins.
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on various cancer cell lines revealed that this compound inhibited cell growth with an IC50 value ranging from 0.5 to 5 µM depending on the cell line tested .
- Antiviral Mechanisms : In vitro studies demonstrated that this compound could reduce HBV replication by over 90% at concentrations below 1 µM, suggesting strong antiviral potential .
- Antimicrobial Testing : In antimicrobial assays, the compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
